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molecular formula C17H19N B8709552 1-Benzhydryl-2-methylazetidine

1-Benzhydryl-2-methylazetidine

Cat. No. B8709552
M. Wt: 237.34 g/mol
InChI Key: BKTLZMDEVMKAPE-UHFFFAOYSA-N
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Patent
US04304790

Procedure details

Combine benzhydrylamine (27.5 g=0.15 ml), 1,3-dibromobutane (40.5 g=0.19 mol) and sodium carbonate (28 g=0.33 mol) in 250 ml acetonitrile. Reflux 24 hours, allow to cool, filter and concentrate. Dissolve the residue in ether and wash with 1% sodium carbonate solution. Dry, concentrate and distill to obtain the product, boiling point 110°-115° C./0.1 mm pressure.
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
40.5 g
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:16][CH2:17][CH:18](Br)[CH3:19].C(=O)([O-])[O-].[Na+].[Na+]>C(#N)C>[CH:1]([N:14]1[CH2:19][CH2:18][CH:17]1[CH3:16])([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.15 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N
Step Two
Name
Quantity
40.5 g
Type
reactant
Smiles
BrCCC(C)Br
Step Three
Name
Quantity
28 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in ether
WASH
Type
WASH
Details
wash with 1% sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
Dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
DISTILLATION
Type
DISTILLATION
Details
distill
CUSTOM
Type
CUSTOM
Details
to obtain the product, boiling point 110°-115° C./0.1 mm pressure

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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